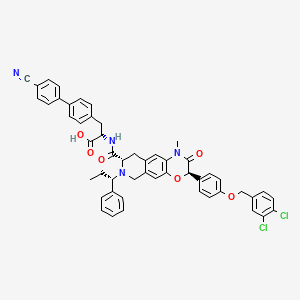
Fostamatinib-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fostamatinib-d9 is a deuterated analog of fostamatinib, a spleen tyrosine kinase inhibitor. It is primarily used in the treatment of chronic immune thrombocytopenia, a condition characterized by low platelet counts due to the immune system attacking and destroying platelets . The deuterated version, this compound, is designed to improve the pharmacokinetic properties of the original compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fostamatinib-d9 involves the incorporation of deuterium atoms into the molecular structure of fostamatinib. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions: Fostamatinib-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its active metabolite, R406.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed:
Oxidation: The primary product is the active metabolite R406.
Reduction: Various reduced derivatives of this compound.
Substitution: Different substituted derivatives depending on the reagents used.
科学研究应用
Fostamatinib-d9 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules.
Biology: Investigated for its effects on cellular signaling pathways involving spleen tyrosine kinase.
Medicine: Studied for its potential therapeutic effects in treating immune-related disorders and other diseases.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies.
作用机制
Fostamatinib-d9 exerts its effects by inhibiting spleen tyrosine kinase, a key enzyme involved in the signaling pathways of immune cells. The active metabolite, R406, binds to the ATP binding pocket of spleen tyrosine kinase, preventing its activation and subsequent downstream signaling. This inhibition reduces the destruction of platelets by the immune system, thereby increasing platelet counts in patients with chronic immune thrombocytopenia .
相似化合物的比较
Fostamatinib: The non-deuterated version of Fostamatinib-d9.
R406: The active metabolite of fostamatinib.
Other Spleen Tyrosine Kinase Inhibitors: Compounds like entospletinib and cerdulatinib.
Comparison: this compound is unique due to the incorporation of deuterium atoms, which can enhance its pharmacokinetic properties by reducing metabolic degradation. This can lead to improved efficacy and reduced dosing frequency compared to non-deuterated fostamatinib .
属性
分子式 |
C23H26FN6O9P |
|---|---|
分子量 |
589.5 g/mol |
IUPAC 名称 |
[6-[[5-fluoro-2-[3,4,5-tris(trideuteriomethoxy)anilino]pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C23H26FN6O9P/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29)/i3D3,4D3,5D3 |
InChI 键 |
GKDRMWXFWHEQQT-YJMGCJIZSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])NC2=NC=C(C(=N2)NC3=NC4=C(C=C3)OC(C(=O)N4COP(=O)(O)O)(C)C)F |
规范 SMILES |
CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)(O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


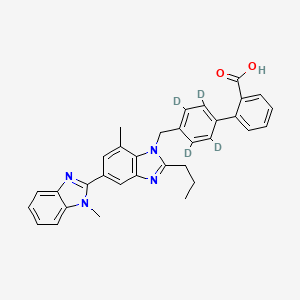
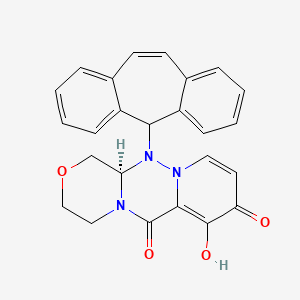
![(3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one](/img/structure/B15145279.png)
![2-{3-Hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15145283.png)
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid](/img/structure/B15145287.png)
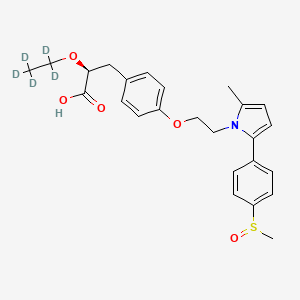
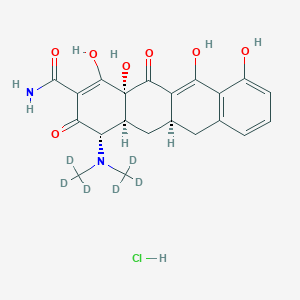
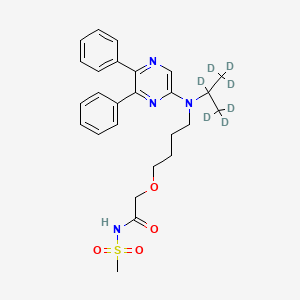


![5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B15145321.png)
![4-[(2E)-2-[(2Z,4E)-3-[4-[[3-[2-[2-[2-[2-[3-[2-carbamoyl-5-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]methyl]phenyl]-5-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B15145325.png)

